molecular formula C19H28N2O2S B10921175 (2Z)-2-{[2,6-di(propan-2-yl)phenyl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

(2Z)-2-{[2,6-di(propan-2-yl)phenyl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

Cat. No.: B10921175
M. Wt: 348.5 g/mol
InChI Key: WFCDJFLJUVGHCT-UHFFFAOYSA-N
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Description

2-[(2,6-DIISOPROPYLPHENYL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring, an imino group, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-DIISOPROPYLPHENYL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Formation of the Thiazolone Ring: The thiazolone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the thiazolone intermediate with 2,6-diisopropylaniline in the presence of a suitable dehydrating agent.

    Attachment of the Methoxypropyl Side Chain: The final step involves the alkylation of the thiazolone-imino intermediate with 3-methoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-DIISOPROPYLPHENYL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted thiazolones.

Scientific Research Applications

2-[(2,6-DIISOPROPYLPHENYL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-DIISOPROPYLPHENYL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiazolone ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: A precursor in the synthesis of the target compound.

    3-Methoxypropylamine: Another precursor used in the synthesis.

    Thiazolone Derivatives: Compounds with similar thiazolone rings but different substituents.

Uniqueness

2-[(2,6-DIISOPROPYLPHENYL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE is unique due to the combination of its structural features, including the bulky diisopropylphenyl group, the reactive imino group, and the flexible methoxypropyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H28N2O2S

Molecular Weight

348.5 g/mol

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]imino-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H28N2O2S/c1-13(2)15-8-6-9-16(14(3)4)18(15)20-19-21(10-7-11-23-5)17(22)12-24-19/h6,8-9,13-14H,7,10-12H2,1-5H3

InChI Key

WFCDJFLJUVGHCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C2N(C(=O)CS2)CCCOC

Origin of Product

United States

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